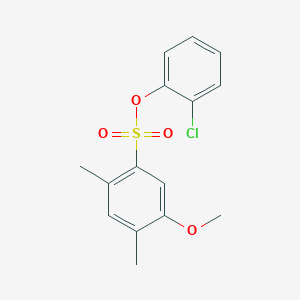

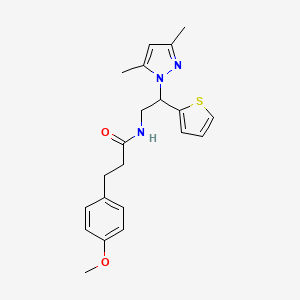

![molecular formula C7H6ClN3O2 B2598666 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride CAS No. 2636767-93-4](/img/structure/B2598666.png)

1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the rational design, synthesis, and in vitro functional characterization of new heme-dependent, direct soluble guanylyl cyclase (sGC) agonists . These new compounds bear a 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton, modified to enable efficient sGC binding and stimulation .Aplicaciones Científicas De Investigación

Synthesis and Functionalization Reactions

Experimental and theoretical studies have demonstrated the utility of 1H-pyrazole derivatives, including 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid chloride, in synthesizing various heterocyclic compounds. These compounds have been synthesized through reactions with diamines and other nucleophiles, yielding derivatives with potential applications in drug discovery and materials science. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine under specific conditions resulted in the formation of pyrazole-3-carboxamides and imidazo[4,5-b]pyridine derivatives, showcasing the compound's versatility in organic synthesis (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Catalysis and Synthesis of Heterocyclic Compounds

The compound has shown potential as a catalyst or reagent in the synthesis of various heterocyclic frameworks, which are core structures in numerous bioactive molecules. For instance, sulfonic acid functionalized pyridinium chloride, a related compound, has been used as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives, indicating the potential of pyrazole derivatives in facilitating chemical transformations (M. Zolfigol et al., 2015).

Biomedical Applications

Research has also explored the biomedical applications of pyrazolo[3,4-b]pyridines, which are structurally similar to 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid chloride. These compounds have been studied for their potential uses in drug development, including as cyclin-dependent kinase (Cdk) inhibitors, showcasing the relevance of pyrazole derivatives in the development of new therapeutic agents (I. Stepanenko et al., 2011).

Propiedades

IUPAC Name |

1H-pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)6-5-4(1-2-8-6)3-9-10-5;/h1-3H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKFYMJJPZHCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[NH+]=C(C2=C1C=NN2)C(=O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

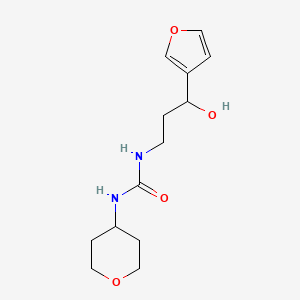

![N-phenethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2598583.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)

![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)

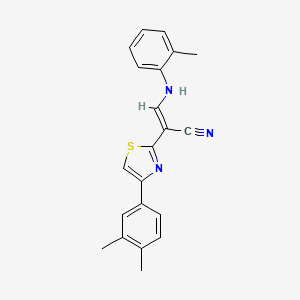

![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2598599.png)

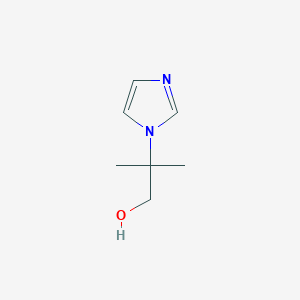

![tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2598603.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2598604.png)